![molecular formula C8H3Cl2NO B1471587 3-Chloro-4-cyanobenzoyl chloride CAS No. 890530-29-7](/img/structure/B1471587.png)
3-Chloro-4-cyanobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-cyanobenzoyl chlorides, which are versatile and highly reactive synthetic intermediates, can be achieved through the reaction of compounds with a chlorinating agent . A process for the preparation of 4-cyanobenzoyl chlorides has been described in a patent . The functional groups offer various strategic options for orthogonal synthesis concepts taking advantage of the differentiated reactivity of the nitrile and the carboxylic acid chloride group towards a large number of reactants/reagents .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-cyanobenzoyl chloride is C8H3ClNO . The average mass is 165.577 Da and the monoisotopic mass is 164.998138 Da .
Chemical Reactions Analysis
4-Cyanobenzoyl chloride participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .
Scientific Research Applications
Chemical Synthesis and Functionalization Functionalization of benzo[b][1,6]naphthyridine derivatives demonstrates the chemical versatility of chloro-cyanobenzoyl compounds. Oxidation and reaction with C-nucleophiles of related compounds lead to diverse functionalized products, highlighting their utility in organic synthesis and the development of new materials and molecules for various applications (Ivanov et al., 2003).
Advanced Oxidation Processes Research on the degradation of chlorinated aromatic compounds, such as 3-chloro-4-hydroxybenzoic acid, using gamma irradiation, offers insights into environmental applications of related chloro-cyanobenzoyl compounds. These findings are relevant for understanding the environmental fate of chloro-cyanobenzoyl compounds and their potential use in water treatment and pollution remediation technologies (Chu & Wang, 2016).
Safety and Hazards
3-Chloro-4-cyanobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should only be used outdoors or in a well-ventilated area .
Future Directions
4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . It has also been used in the synthesis of substituted benzoate esters and to study their excited-state behavior . These applications suggest potential future directions for the use of 3-Chloro-4-cyanobenzoyl chloride in similar chemical syntheses and studies.
Mechanism of Action
Target of Action
Similar compounds such as cyanobenzoic acids are known to participate in various chemical reactions, suggesting that 3-chloro-4-cyanobenzoyl chloride may interact with a range of molecular targets .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . The chlorine atom in the molecule can be replaced by other groups in a reaction, leading to the formation of new compounds .
properties
IUPAC Name |
3-chloro-4-cyanobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACXSOGYNXRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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